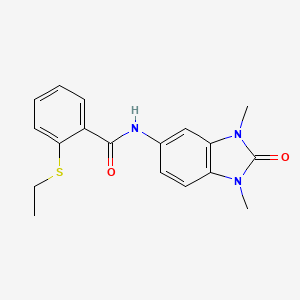

![molecular formula C17H12N2O5 B5511223 3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)

3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate” involves complex molecular structures and has been studied in various scientific contexts. It's recognized for its structural and chemical properties which have implications in materials science and organic chemistry.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods, including one-pot, three-component reactions that involve the use of different starting materials and conditions to produce complex molecules efficiently. For instance, a practical synthesis involving propylphosphonic anhydride as a condensing agent in a three-component reaction has been developed to create racemic compounds efficiently (Milen et al., 2016).

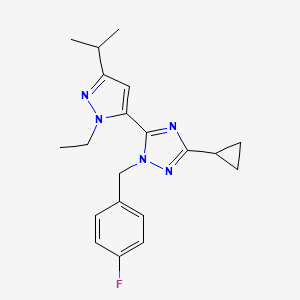

Molecular Structure Analysis

The molecular and supramolecular structures of similar compounds have been extensively studied, revealing intricate details such as torsion angles, packing interactions, and hydrogen bonding patterns. These studies highlight the importance of the position of substituents on molecular geometry and intermolecular interactions (Trujillo-Ferrara et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives often include nucleophilic addition, cycloaddition, and other complex transformations that lead to the formation of novel molecular structures with unique properties. For example, reactions with carbonyl oxides and isocyanates have been explored to synthesize heterocyclic systems related to biologically active products (Iesce et al., 1994).

Scientific Research Applications

Molecular and Supramolecular Structures

The molecular and supramolecular structures of compounds related to 3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate have been extensively studied. For example, 2-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)phenyl acetate and its para isomer exhibit varying torsion angles between the succinimide and benzene rings, which depend on the position of the acetoxy substitution. These structural variations influence the compound's intermolecular interactions, including hydrogen bonds and dipole interactions, contributing to its supramolecular structure (Trujillo-Ferrara et al., 2006).

Flavor Generation

Research has also explored the role of carbonyl-amino acid complexes in flavor generation, particularly in cheeses and Lactobacillus bulgaricus cultures. Compounds related to 3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate, through interactions with various amino acids, can contribute to the formation of key flavor compounds. This includes the generation of specific aldehydes through the Strecker degradation, highlighting the compound's potential in food chemistry and flavor science (Griffith & Hammond, 1989).

properties

IUPAC Name |

[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c1-10(20)24-12-6-4-5-11(9-12)15(21)18-19-16(22)13-7-2-3-8-14(13)17(19)23/h2-9H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVADXNDHALPNRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)

![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)

![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)

![2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)

![1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)

![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)